Telinavir

Catalog No.
S571886
CAS No.
143224-34-4
M.F
C33H44N6O5
M. Wt
604.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telinavir

CAS Number

143224-34-4

Product Name

Telinavir

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

Molecular Formula

C33H44N6O5

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1

InChI Key

ZILOOGIOHVCEKS-HZFUHODCSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C

Synonyms

SC 52151, SC-52151

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C

The exact mass of the compound Telinavir is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670881. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Telinavir is a synthetic compound classified as a protease inhibitor, primarily investigated for its potential use in treating Human Immunodeficiency Virus (HIV) infections. It is characterized by its complex molecular structure, which includes multiple functional groups that enhance its biological activity. The chemical formula for Telinavir is C33H44N6O5, and it features a structure that allows it to interact effectively with viral proteases, inhibiting their activity and thereby preventing viral replication .

Telinavir functions through specific interactions with protease enzymes. The mechanism of action typically involves the formation of non-covalent interactions, such as hydrogen bonds and π-π stacking interactions, with key amino acid residues in the active sites of these enzymes. For instance, Telinavir has demonstrated dual π-π stacking interactions with residues Tyr271 and Trp316, along with hydrogen bonds with Gly264, Ser291, and Gly319 . These interactions stabilize the enzyme-inhibitor complex, effectively blocking the protease's activity.

Telinavir exhibits significant antiviral activity against HIV by inhibiting the viral protease enzyme crucial for the maturation of viral particles. In vitro studies have shown that Telinavir binds effectively to the active site of the HIV-1 protease, leading to a reduction in viral load in infected cells. Its binding affinity and inhibitory potency make it a candidate for further development in HIV treatment regimens .

The synthesis of Telinavir involves several key steps:

  • Formation of Urea Derivatives: Initial steps include the coupling of an amino group with tert-butyl carbamate to produce urea derivatives.
  • Deprotection Steps: Subsequent removal of protecting groups is essential to yield the final active compound.
  • Purification: The compound is purified through crystallization or chromatography techniques to ensure high purity necessary for biological testing .

Telinavir has been primarily investigated for its application in treating HIV infections. Its role as a protease inhibitor positions it as a vital component in antiretroviral therapy (ART), potentially improving treatment outcomes when combined with other antiretroviral agents. Ongoing clinical trials continue to explore its efficacy and safety profile .

Studies have focused on Telinavir's interactions with various proteases, particularly those involved in HIV replication. The compound has shown promising results in binding assays and docking studies, indicating strong affinity towards the active sites of these enzymes. Additionally, research has explored its potential interactions with other antiviral compounds to assess synergistic effects that could enhance therapeutic outcomes against HIV and possibly other viruses .

Several compounds share structural and functional similarities with Telinavir, particularly other protease inhibitors used in antiviral therapies. Here are some notable examples:

Compound NameStructure TypeTarget VirusUnique Features
AtazanavirSmall MoleculeHIVKnown for its once-daily dosing and lower side effects
NarlaprevirSmall MoleculeHCVUtilizes a different binding mechanism
GrazoprevirSmall MoleculeHCVFeatures a macrocyclic core synthesized via alkene metathesis
ParitaprevirSmall MoleculeHCVSpecifically targets NS3/4A protease

Uniqueness of Telinavir: Telinavir's unique molecular structure allows it to form specific interactions that differentiate it from other inhibitors. Its dual π-π stacking interactions and specific hydrogen bonding patterns contribute to its efficacy against HIV protease compared to other compounds listed above .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

604.33731853 g/mol

Monoisotopic Mass

604.33731853 g/mol

Heavy Atom Count

44

UNII

IZF55EH3CG

Other CAS

143224-34-4

Wikipedia

Telinavir

Dates

Last modified: 02-18-2024

Explore Compound Types